molecular formula C11H13N3O3S B285676 N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide

Cat. No. B285676
M. Wt: 267.31 g/mol
InChI Key: CRRHYKRZIARPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, also known as Furosemide, is a sulfonamide loop diuretic drug that is used to treat conditions such as edema and hypertension. It works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys, resulting in increased urine output. Furosemide has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle, which leads to increased excretion of sodium, chloride, and water in the urine. This results in a reduction in blood volume and a decrease in blood pressure. N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects:
N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has a number of biochemical and physiological effects, including increased urine output, decreased blood volume and blood pressure, and decreased plasma volume. It can also lead to electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been shown to have anti-inflammatory and antioxidant effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has several advantages for use in lab experiments, including its well-established mechanism of action and its availability as a commercially available drug. However, its effects on electrolyte balance and fluid volume can make it difficult to interpret experimental results, and its potential for adverse effects on kidney function and other physiological systems must be carefully considered.

Future Directions

There are several potential future directions for research on N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, including investigations into its effects on inflammation and oxidative stress, its potential applications in the treatment of cardiovascular diseases, and its use in combination with other drugs for the treatment of various conditions. Further research is also needed to better understand the mechanisms underlying its effects on electrolyte balance and fluid volume, and to develop strategies to minimize its potential adverse effects.

Synthesis Methods

N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide can be synthesized through a series of chemical reactions, starting with the reaction of 2-furoyl chloride with hydrazine hydrate to form 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. This compound is then reacted with ethyl 3-bromopropionate to form N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide.

Scientific Research Applications

N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been used in a variety of scientific research applications, including studies on the physiology of the kidney and the regulation of blood pressure. It has also been used to investigate the effects of diuretics on exercise performance and hydration status. N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been shown to have potential applications in the treatment of heart failure, pulmonary edema, and other cardiovascular diseases.

properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

N-ethyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C11H13N3O3S/c1-2-12-9(15)5-7-18-11-14-13-10(17-11)8-4-3-6-16-8/h3-4,6H,2,5,7H2,1H3,(H,12,15)

InChI Key

CRRHYKRZIARPAE-UHFFFAOYSA-N

SMILES

CCNC(=O)CCSC1=NN=C(O1)C2=CC=CO2

Canonical SMILES

CCNC(=O)CCSC1=NN=C(O1)C2=CC=CO2

Origin of Product

United States

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